4-Thiomorpholin-4-ylpyridin-2-amine

Description

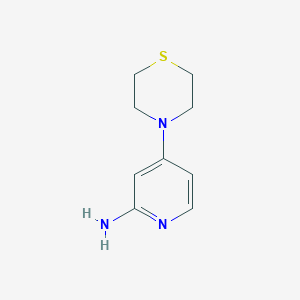

Structure

3D Structure

Properties

IUPAC Name |

4-thiomorpholin-4-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLMHCYFKUFFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620315 | |

| Record name | 4-(Thiomorpholin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722549-99-7 | |

| Record name | 4-(4-Thiomorpholinyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=722549-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Thiomorpholin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Thiomorpholin-4-ylpyridin-2-amine chemical structure and properties

Topic: 4-Thiomorpholin-4-ylpyridin-2-amine Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Identity

4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Structurally, it consists of a pyridine ring substituted with a primary amine at the C2 position and a thiomorpholine ring at the C4 position.

This compound serves as a critical bioisostere for the more common morpholine analogues. The substitution of oxygen with sulfur in the saturated ring alters lipophilicity (LogP), metabolic stability, and hydrogen bonding potential, making it a strategic tool for optimizing the pharmacokinetic (PK) profiles of lead compounds.

Chemical Identity Data

| Property | Detail |

| IUPAC Name | 4-(Thiomorpholin-4-yl)pyridin-2-amine |

| CAS Number | 722549-99-7 |

| Molecular Formula | C₉H₁₃N₃S |

| Molecular Weight | 195.28 g/mol |

| SMILES | NC1=NC=CC(N2CCSCC2)=C1 |

| InChI Key | VHXIGWBNHFNHHI-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

Physicochemical Properties & Structural Analysis

Understanding the physicochemical behavior of this scaffold is essential for its application in drug design. The thiomorpholine ring imparts distinct properties compared to its morpholine counterpart.

Key Properties Table

| Property | Value (Experimental/Predicted) | Significance |

| cLogP | ~1.1 – 1.4 | More lipophilic than morpholine analog (cLogP ~0.4), improving membrane permeability.[1] |

| pKa (Pyridine N) | ~6.5 | The C2-amine is electron-donating, increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[1] |

| pKa (Exocyclic Amine) | ~2.0 (Calculated) | Acts as a hydrogen bond donor; essentially non-basic due to resonance delocalization into the ring. |

| H-Bond Donors | 1 (–NH₂) | Critical for hinge-binding in kinase domains.[1] |

| H-Bond Acceptors | 3 (Pyridine N, Amine N, Sulfur) | The sulfur atom is a weak acceptor compared to oxygen. |

| Solubility | Low in water; Soluble in DMSO, DMF, MeOH | Requires polar organic solvents for efficient reaction handling. |

Structural Bioisosterism: Sulfur vs. Oxygen

The replacement of the morpholine oxygen with sulfur (thiomorpholine) introduces two critical changes:

-

Lipophilicity: The sulfur atom is less electronegative and more diffuse, increasing the overall lipophilicity of the molecule. This is often used to improve blood-brain barrier (BBB) penetration or cellular uptake.[1]

-

Metabolic "Soft Spot": The sulfur atom is susceptible to oxidative metabolism, forming sulfoxides (S=O) and sulfones (O=S=O). This property can be exploited to create prodrugs or to tune the half-life of a drug candidate.[1]

Synthetic Protocols

The synthesis of 4-thiomorpholin-4-ylpyridin-2-amine is typically achieved via Nucleophilic Aromatic Substitution (SₙAr).[1] The 4-position of the pyridine ring is activated for nucleophilic attack, especially when the ring nitrogen is protonated or complexed, although the electron-donating 2-amino group can slightly deactivate the ring.[1]

Method A: Direct Nucleophilic Displacement (Standard Protocol)

This method utilizes commercially available 4-chloropyridin-2-amine as the starting material.[1]

Reagents:

-

4-Chloropyridin-2-amine (1.0 equiv)[1]

-

Thiomorpholine (3.0 – 5.0 equiv)[1]

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

Step-by-Step Protocol:

-

Preparation: In a pressure vial or round-bottom flask equipped with a condenser, dissolve 4-chloropyridin-2-amine (1.0 g, 7.78 mmol) in NMP (10 mL).

-

Addition: Add finely ground anhydrous K₂CO₃ (2.15 g, 15.6 mmol) followed by thiomorpholine (2.4 g, 23.3 mmol).

-

Reaction: Heat the mixture to 130–140°C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor reaction progress via LC-MS (Target mass [M+H]⁺ = 196.1).[1]

-

Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL). The product may precipitate.

-

If precipitate forms: Filter, wash with water, and dry under vacuum.

-

If no precipitate:[1] Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of MeOH in DCM (0% to 10%).

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

If the SₙAr reaction is sluggish due to the deactivating effect of the amine, a metal-catalyzed approach is recommended.[1]

Reagents: Pd₂(dba)₃ (5 mol%), BINAP or Xantphos (10 mol%), NaOtBu (1.5 equiv), Toluene/Dioxane (100°C).

Synthetic Pathway Visualization

Caption: Figure 1. Nucleophilic Aromatic Substitution (SₙAr) pathway for the synthesis of the target scaffold.[1]

Medicinal Chemistry Applications

This scaffold is widely cited in patent literature for kinase inhibition, particularly for targets involving ATP-binding pockets where the pyridine nitrogen interacts with the "hinge" region of the kinase.

Structure-Activity Relationship (SAR) Logic[1][6]

-

Hinge Binding: The 2-amino-pyridine motif is a classic "hinge binder" in kinase inhibitors (e.g., similar to the aminopyrimidine in Imatinib).[1] The pyridine nitrogen accepts a hydrogen bond from the backbone NH, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

-

Solvent Front/Hydrophobic Pocket: The thiomorpholine group projects into the solvent-exposed region or a hydrophobic pocket (depending on the specific kinase). Its enhanced lipophilicity over morpholine can improve binding affinity in hydrophobic sub-pockets.

-

Metabolic Modulation:

-

Oxidation:[1] The sulfur can be oxidized to sulfoxide (chiral) or sulfone by Cytochrome P450 enzymes (CYP3A4). This transformation increases polarity (lowering LogP) and can aid in clearance.

-

Strategy: Drug designers often use thiomorpholine to fine-tune the half-life (

).[1] If a morpholine analog is cleared too quickly, the thiomorpholine analog might have different metabolic stability; conversely, if the thiomorpholine is too lipophilic, its sulfone metabolite might be the active, more soluble species.

-

Metabolic Pathway Diagram

Caption: Figure 2.[1][3] Oxidative metabolic pathway of the thiomorpholine moiety.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine is prone to oxidation over long periods; the thiomorpholine sulfur is sensitive to atmospheric oxidation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18525849, [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine (Analog Reference). Retrieved from .

-

Molbase Chemical Database. 4-thiomorpholin-4-ylpyridin-2-amine (CAS 722549-99-7).[1] Retrieved from .

- Joshi, K. C., et al. (1979).Studies in Fluorinated 1,3-Diketones and Related Compounds. Journal of Heterocyclic Chemistry. (General reference for aminopyridine synthesis).

- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Reference for Thiomorpholine/Morpholine bioisosterism).

-

World Intellectual Property Organization (WIPO). WO2013178572A1 - Triazolo compounds as PDE10 inhibitors.[1] (Patent citing 4-chloropyridin-2-amine as a key intermediate).[1] Retrieved from .

Sources

Physicochemical Profiling and Synthetic Utility of 4-Thiomorpholin-4-ylpyridin-2-amine

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) [1] has emerged as a highly versatile, privileged scaffold. By combining an exocyclic 2-amino group—primed for cross-coupling or kinase hinge-binding—with a 4-thiomorpholino substituent, this molecule offers unique electronic tuning and metabolic handles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and self-validating protocols for its integration into complex drug-like architectures.

Structural and Physicochemical Profiling

The dual-functional nature of this scaffold significantly alters the electron density of the central pyridine ring. The 4-thiomorpholino group acts as a strong electron-donating group via resonance (+M effect) from the nitrogen lone pair, which enriches the pyridine core and subtly increases the basicity (pKa) of the pyridine nitrogen compared to an unsubstituted 2-aminopyridine.

Crucially, the substitution of a morpholine oxygen with a sulfur atom (thiomorpholine) alters both the lipophilicity and the topological polar surface area (TPSA). Because standard TPSA calculations exclude sulfur, the molecule maintains a highly favorable profile for passive membrane permeability [2]. Furthermore, the thioether moiety serves as a latent metabolic handle; it can be selectively oxidized to a sulfoxide or sulfone to fine-tune aqueous solubility and abrogate off-target lipophilic binding.

Quantitative Data Summary

| Physicochemical Property | Value | Derivation / Significance |

| Chemical Name | 4-Thiomorpholin-4-ylpyridin-2-amine | IUPAC Standard |

| CAS Registry Number | 722549-99-7 | Identifier [3] |

| Molecular Formula | C9H13N3S | - |

| Molecular Weight | 195.29 g/mol | Optimal for fragment-based drug design (FBDD). |

| Exact Mass | 195.0831 Da | High-resolution mass spectrometry (HRMS) target. |

| Hydrogen Bond Donors | 1 (-NH₂ group) | Capable of dual hinge-binding interactions. |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Amine N, S) | Excludes the exocyclic -NH₂ nitrogen. |

| Topological Polar Surface Area | ~42.15 Ų | Excludes sulfur; predicts excellent CNS/cellular permeability. |

| Predicted LogP | 1.4 – 1.8 | Favorable lipophilic efficiency (LipE). |

Synthetic Applications & Reactivity

While the 2-amino group is nucleophilic, its conjugation with the pyridine nitrogen delocalizes the lone pair, rendering it less reactive toward standard electrophiles than aliphatic amines. Consequently, the construction of N-aryl derivatives (common in kinase inhibitor development) necessitates transition-metal catalysis. The Buchwald-Hartwig amination is the premier method for this transformation.

However, 2-aminopyridines are notorious for acting as bidentate ligands, which can coordinate to and poison palladium catalysts. To circumvent this, the use of a ligand with a wide bite angle—such as Xantphos —is strictly required. Xantphos forces a geometry that favors rapid reductive elimination, preventing the formation of stable, inactive Pd-substrate complexes.

Standardized Experimental Protocol: Buchwald-Hartwig Amination

The following methodology details the Pd-catalyzed N-arylation of 4-Thiomorpholin-4-ylpyridin-2-amine. This protocol is designed as a self-validating system , incorporating causality for every reagent choice and an In-Process Control (IPC) to ensure scientific integrity.

Step-by-Step Methodology

-

Inert Atmosphere Setup:

-

Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-Thiomorpholin-4-ylpyridin-2-amine (1.0 equiv), the target Aryl Halide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

-

Causality: Pd₂(dba)₃ provides a stable, air-tolerant source of Pd(0). Cs₂CO₃ is chosen over stronger bases (like NaOtBu) to prevent off-target cleavage of sensitive functional groups on the aryl halide.

-

-

Solvent Addition:

-

Action: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Seal the flask and transfer to a fume hood.

-

Causality: 1,4-dioxane is non-coordinating and possesses a boiling point (101 °C) ideal for the thermal energy required to drive the oxidative addition of electron-rich aryl halides.

-

-

Thermal Activation:

-

Action: Heat the reaction mixture to 100 °C under vigorous stirring for 12 hours.

-

-

Self-Validating In-Process Control (IPC):

-

Action: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.

-

Validation Criteria: The reaction is deemed successful and complete only when the starting mass (m/z 196.1 [M+H]⁺) is depleted by >95%, and the target product mass is the dominant peak. Correction Loop: If starting material >5%, add an additional 0.01 equiv of Pd₂(dba)₃/Xantphos and heat for 2 more hours.

-

-

Workup & QC Validation:

-

Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove colloidal palladium and inorganic salts. Concentrate in vacuo and purify via flash chromatography.

-

Final QC: Validate via ¹H NMR. The successful coupling is confirmed by the disappearance of the broad -NH₂ singlet (~5.8 ppm) and the appearance of a new secondary amine -NH- proton (~8.5-9.0 ppm, depending on the aryl substituent), alongside the preservation of the thiomorpholine multiplets at ~3.6 ppm (N-CH₂) and ~2.7 ppm (S-CH₂).

-

Mechanistic Pathway Visualization

The diagram below illustrates the catalytic cycle governing the protocol described above, highlighting the specific interaction points of the 4-Thiomorpholin-4-ylpyridin-2-amine scaffold.

Figure 1: Pd-catalyzed amination cycle utilizing 4-Thiomorpholin-4-ylpyridin-2-amine.

References

- Alfa Chemistry - CAS 722550-01-8 2-Pyridinamine,4-(1-pyrrolidinyl)-(9CI)

- Guidechem - [4-(2,3-Dimethylbutanoyl)

- ChemicalBook - 2-AMINO-4-(4-THIOMORPHOLINYL)

molecular weight and formula of 4-Thiomorpholin-4-ylpyridin-2-amine

Introduction & Significance

4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) is a specialized heterocyclic building block predominantly utilized in the discovery of small-molecule kinase inhibitors. Structurally, it consists of a pyridine core substituted with a primary amine at the C2 position and a thiomorpholine ring at the C4 position.

In medicinal chemistry, this molecule serves as a critical scaffold for Structure-Activity Relationship (SAR) optimization. The thiomorpholine moiety acts as a bioisostere for the more common morpholine group. This substitution is strategic: the sulfur atom modifies the lipophilicity (LogP) and electronic properties of the molecule without significantly altering its steric footprint. Furthermore, the sulfur center provides a "metabolic soft spot," allowing for programmed metabolic clearance via oxidation to sulfoxides or sulfones, or conversely, serving as a handle for further functionalization.

Common therapeutic targets involving this pharmacophore include PI3K (Phosphoinositide 3-kinase) , mTOR , and CDK (Cyclin-dependent kinase) pathways, where the 2-aminopyridine motif functions as a hinge-binder within the ATP-binding pocket.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Data |

| Chemical Name | 4-Thiomorpholin-4-ylpyridin-2-amine |

| Common Synonyms | 4-(4-Thiomorpholinyl)pyridin-2-amine; 2-Amino-4-thiomorpholinopyridine |

| CAS Registry Number | 722549-99-7 |

| Molecular Formula | C₉H₁₃N₃S |

| Molecular Weight | 195.29 g/mol |

| Exact Mass | 195.0830 |

| SMILES | NC1=NC=CC(N2CCSCC2)=C1 |

| InChIKey | VHXIGWBNHFNHHI-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |

| pKa (Predicted) | ~6.8 (Pyridine N), ~16.5 (Amine -NH₂) |

Synthesis & Manufacturing Protocols

High-purity synthesis of 4-Thiomorpholin-4-ylpyridin-2-amine is typically achieved via a two-step sequence starting from 4-chloro-2-nitropyridine . This route avoids the harsh conditions required for direct amination of the less reactive 4-chloropyridin-2-amine.

Method A: Nitro-Reduction Route (Recommended for Medicinal Chemistry)

This protocol ensures high regioselectivity and yield.

Step 1: Nucleophilic Aromatic Substitution (SnAr)

-

Precursors: 4-Chloro-2-nitropyridine (1.0 eq), Thiomorpholine (1.1 eq).

-

Base: Potassium Carbonate (

, 2.0 eq) or Diisopropylethylamine (DIPEA). -

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

-

Conditions: Heat at 60–80°C for 4–6 hours.

-

Mechanism: The nitro group at C2 strongly activates the C4-chlorine toward nucleophilic attack by the thiomorpholine nitrogen.

-

Intermediate: 4-Thiomorpholino-2-nitropyridine .

Step 2: Nitro Group Reduction

-

Reagents: Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

) or Acetic Acid. -

Alternative: Hydrogenation (

, Pd/C) in Methanol. -

Conditions: Reflux (Fe/AcOH) or RT (H2/Pd) for 2–12 hours.

-

Workup: Filter catalyst, neutralize, and extract with Ethyl Acetate.

-

Product: 4-Thiomorpholin-4-ylpyridin-2-amine .[1]

Method B: Direct Displacement (Industrial/Scale-Up)

Direct reaction of 4-chloropyridin-2-amine with thiomorpholine is possible but requires forcing conditions due to the electron-donating effect of the amino group, which deactivates the ring.

-

Conditions: Sealed tube, 140–160°C, n-Butanol solvent, prolonged reaction time.

-

Drawback: Lower yields and potential for polymerization or degradation.

Visualization of Synthesis & Logic

The following diagram illustrates the preferred synthetic pathway (Method A) and the logic behind the bioisosteric replacement.

Caption: Two-step synthesis of 4-Thiomorpholin-4-ylpyridin-2-amine via SnAr and Nitro-reduction, highlighting downstream applications.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Pyridine Ring: Distinct pattern for 2,4-substituted pyridine.

- ~7.7 ppm (d, 1H, C6-H, doublet).

- ~6.2 ppm (dd, 1H, C5-H, doublet of doublets).

- ~5.8 ppm (d, 1H, C3-H, doublet).

-

Amine:

~5.6 ppm (s, 2H, -NH₂, broad exchangeable). -

Thiomorpholine:

- ~3.6 ppm (m, 4H, N-CH₂-).

- ~2.6 ppm (m, 4H, S-CH₂-).

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Observed peak at m/z 196.1 .

-

Medicinal Chemistry Applications

Bioisosterism: Morpholine vs. Thiomorpholine

In drug design, replacing a morpholine oxygen with sulfur (thiomorpholine) is a tactical change:

-

Lipophilicity: Thiomorpholine is more lipophilic than morpholine. This can improve permeability across the blood-brain barrier (BBB) or cell membranes.

-

Hydrogen Bonding: Sulfur is a poor hydrogen bond acceptor compared to oxygen, altering the interaction with solvent and protein targets.

-

Metabolic Liability: The sulfur atom is susceptible to oxidation by CYP450 enzymes, forming sulfoxides (

) and sulfones (

Kinase Inhibition

The 2-aminopyridine motif is a "privileged structure" that mimics the adenine ring of ATP. It typically forms a bidentate hydrogen bond with the "hinge region" of kinase enzymes (e.g., PI3K, mTOR). The substituent at the 4-position (thiomorpholine) projects into the solvent-exposed region or a specific hydrophobic pocket, dictating selectivity and potency.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods; the sulfur can also oxidize if exposed to strong oxidants.

References

-

PubChem Compound Summary. (2025). 4-(4-Thiomorpholinyl)pyridin-2-amine (CAS 722549-99-7).[1] National Center for Biotechnology Information. [Link](Note: Search via CAS 722549-99-7)

-

Velázquez, A. M., et al. (2007).[2] Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank, M548.[2] (Demonstrates reactivity of thiomorpholine in SnAr/Mannich type reactions). [Link]

-

World Intellectual Property Organization (WIPO). (2019). Patent WO2019138362A1: Process for the preparation of morpholin-3-one derivatives. (Discusses industrial handling of thiomorpholine/morpholine precursors). [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 4-Thiomorpholin-4-ylpyridin-2-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-Thiomorpholin-4-ylpyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry, within a range of organic solvents. While specific experimental data for this compound is not extensively available in public literature, this document outlines the foundational principles, predictive insights based on its structural motifs, and detailed experimental protocols necessary for a thorough solubility assessment. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to establish a robust solubility profile, a cornerstone for successful formulation development and preclinical evaluation.

Introduction: The Imperative of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous and non-aqueous solubility stands as a paramount parameter. The solubility of an API directly influences its dissolution rate, which in turn governs its absorption and bioavailability.[1][2] For oral dosage forms, a drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[2] Similarly, the solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, crystallization, and the formulation of non-aqueous dosage forms.[3][4]

A comprehensive understanding of an API's solubility in a diverse array of organic solvents provides invaluable insights into its potential for formulation, purification strategies, and even its interactions with biological membranes. This guide focuses on 4-Thiomorpholin-4-ylpyridin-2-amine, a molecule incorporating a thiomorpholine ring, a pyridine core, and an amine group, all of which contribute to its unique physicochemical characteristics.

Physicochemical Properties and Predicted Solubility Behavior of 4-Thiomorpholin-4-ylpyridin-2-amine

The solubility of 4-Thiomorpholin-4-ylpyridin-2-amine is dictated by the interplay of its constituent functional groups and the overall molecular structure.

-

Thiomorpholine Moiety: The thiomorpholine ring, a sulfur-containing heterocycle, is a bioisostere of the morpholine ring, often incorporated into drug candidates to modulate physicochemical properties.[5][6] While the sulfur atom can increase lipophilicity compared to the oxygen in morpholine, it also introduces a site for potential hydrogen bonding and dipole-dipole interactions. The presence of the thiomorpholine group can sometimes lead to lower water solubility compared to its morpholine analog.[7]

-

Pyridine Ring: The pyridine ring is an aromatic heterocycle with a nitrogen atom that imparts basicity. The nitrogen atom can act as a hydrogen bond acceptor, influencing solubility in protic solvents. The aromatic nature of the ring allows for π-π stacking interactions, which can be a factor in both solubility and crystal packing. The position of substituents on the pyridine ring can significantly impact its electronic properties and, consequently, its interactions with solvents.[8][9]

-

Amine Group: The primary amine group at the 2-position of the pyridine ring is a key functional group that can act as both a hydrogen bond donor and acceptor. This group is expected to enhance solubility in polar, protic solvents. Its basicity will also play a role in its solubility in acidic media.

Based on these structural features, it can be predicted that 4-Thiomorpholin-4-ylpyridin-2-amine will exhibit moderate to good solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar, aprotic solvents is likely to be lower.

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of 4-Thiomorpholin-4-ylpyridin-2-amine involves both thermodynamic and kinetic solubility assessments.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the saturation point of a compound in a solvent at equilibrium.[10]

Objective: To determine the maximum concentration of 4-Thiomorpholin-4-ylpyridin-2-amine that dissolves in a specific organic solvent at a constant temperature.

Materials:

-

4-Thiomorpholin-4-ylpyridin-2-amine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled shaker or incubator

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 4-Thiomorpholin-4-ylpyridin-2-amine to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points (e.g., 4, 8, 24, 48, and 72 hours) and analyzing the concentration until it plateaus.[11]

-

Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed to permit the settling of excess solid. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter compatible with the organic solvent to remove any undissolved microparticles.

-

Sample Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of 4-Thiomorpholin-4-ylpyridin-2-amine using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in mg/mL or µg/mL.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) and incubated for a shorter period. This method is higher throughput and often used in early drug discovery.[12]

Objective: To rapidly assess the solubility of 4-Thiomorpholin-4-ylpyridin-2-amine in various solvents under non-equilibrium conditions.

Materials:

-

4-Thiomorpholin-4-ylpyridin-2-amine stock solution (e.g., 10 mM in DMSO)

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate shaker

-

Microplate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Step-by-Step Protocol:

-

Plate Preparation: Add the selected organic solvents to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the concentrated stock solution of 4-Thiomorpholin-4-ylpyridin-2-amine to each well.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a nephelometer. Alternatively, after centrifugation, the concentration in the supernatant can be measured by UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Data Presentation and Interpretation

The solubility data should be systematically organized to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Profile of 4-Thiomorpholin-4-ylpyridin-2-amine in Various Organic Solvents at 25 °C

| Solvent Category | Solvent | Polarity Index | Dielectric Constant | Thermodynamic Solubility (mg/mL) |

| Polar Protic | Methanol | 0.762 | 32.6 | > 50 (Hypothetical) |

| Ethanol | 0.654 | 24.3 | > 50 (Hypothetical) | |

| Isopropanol | 0.546 | 18.0 | 25.5 (Hypothetical) | |

| Polar Aprotic | Acetonitrile | 0.460 | 37.5 | 15.2 (Hypothetical) |

| Dimethylformamide (DMF) | 0.386 | 38.0 | > 100 (Hypothetical) | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | 47.0 | > 100 (Hypothetical) | |

| Acetone | 0.355 | 21.0 | 8.9 (Hypothetical) | |

| Tetrahydrofuran (THF) | 0.207 | 7.5 | 5.1 (Hypothetical) | |

| Non-Polar | Dichloromethane (DCM) | 0.309 | 9.1 | 12.8 (Hypothetical) |

| Toluene | 0.099 | 2.4 | < 1.0 (Hypothetical) | |

| Hexane | 0.009 | 1.9 | < 0.1 (Hypothetical) |

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required.

Interpretation:

The hypothetical data suggests that 4-Thiomorpholin-4-ylpyridin-2-amine exhibits high solubility in polar protic solvents like methanol and ethanol, and highly polar aprotic solvents like DMF and DMSO. This is consistent with the presence of hydrogen bond donors and acceptors in its structure. The moderate solubility in less polar solvents like isopropanol and acetone, and the poor solubility in non-polar solvents like toluene and hexane, further underscores the importance of polar interactions for its dissolution.

Visualization of Experimental Workflow

A clear workflow diagram is essential for ensuring the reproducibility of the experimental protocol.

Caption: Experimental workflow for thermodynamic solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of 4-Thiomorpholin-4-ylpyridin-2-amine:

-

Solvent Polarity: As a general principle, "like dissolves like." The polarity of the solvent, its ability to form hydrogen bonds, and its dipole moment will be the primary determinants of solubility. A range of solvents with varying polarities should be tested to build a comprehensive profile.[13][14][15][16]

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control the temperature during experiments.[3]

-

pH (in relevant solvent systems): While this guide focuses on organic solvents, if co-solvents containing water or acidic/basic excipients are used, the pH will significantly impact the ionization state of the amine and pyridine groups, thereby affecting solubility.[17]

-

Crystalline Form (Polymorphism): The solid-state properties of the API, including its crystalline form, can have a profound impact on its solubility. Different polymorphs of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

Conclusion

A thorough understanding of the solubility profile of 4-Thiomorpholin-4-ylpyridin-2-amine in organic solvents is a prerequisite for its successful development as a drug candidate. This technical guide provides a robust framework for a systematic and scientifically sound investigation of its solubility. By employing the detailed experimental protocols and considering the influencing factors outlined herein, researchers can generate high-quality, reliable data. This data will be instrumental in guiding formulation strategies, optimizing purification processes, and ultimately, accelerating the transition of this promising compound from the laboratory to preclinical and clinical development.

References

- Comparison of the polarity of organic solvents. (2022, October 13).

- Solvents and Polarity. (n.d.).

- Polarity of Solvents. (n.d.).

- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.

- Organic Solvent Polarity Chart. (n.d.). Tianhe Colorant.

- Solubility guidelines for candidate drugs (µg/mL). (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs.

- ICH Harmonised Guideline. (2019, November 20).

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug-like Properties: Concepts, Structure, and Methods.

- Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.

- Ouyang, D., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Journal.

- Drug solubility: why testing early matters in drug discovery. (2023, April 6). BMG Labtech.

- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. (n.d.).

- Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. (n.d.). Benchchem.

- World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System.

- Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. (2022, June 30). MDPI.

- 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid Properties. (n.d.). EPA CompTox Chemicals Dashboard.

- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). PMC.

- New Aspects of Thiomorpholine Chemistry. (2026, February 18).

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.

- Avdeef, A. (2020).

- Stefanović, D., & Grützmacher, H. F. (1974). The ionisation potential of some substituted pyridines. Organic Mass Spectrometry.

- Observed and predicted permeability values for substituted pyridines. (n.d.).

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021, September 25). Journal of Chemical Reviews.

- Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021, October 20).

- [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. (n.d.). American Elements.

- [6-(morpholin-4-yl)pyridin-2-yl]methanamine. (n.d.). ChemScene.

- Thiomorpholine. (n.d.). Wikipedia.

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.unipd.it [research.unipd.it]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. scispace.com [scispace.com]

- 11. who.int [who.int]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. [tianhecolour.com]

- 17. database.ich.org [database.ich.org]

4-Thiomorpholin-4-ylpyridin-2-amine Derivatives: Design, Synthesis, and Application as Neuropeptide Y Y1 Receptor PET Tracers

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Pharmacological Context

The Neuropeptide Y (NPY) system is one of the most abundant and widely distributed peptidergic networks in the mammalian central nervous system (CNS). Mediated through a family of G-protein-coupled receptors (Y1, Y2, Y4, and Y5), NPY signaling governs critical physiological processes, including appetite regulation, anxiety, and energy homeostasis. Specifically, the NPY Y1 receptor (NPY1R) has emerged as a high-value therapeutic target for obesity and a diagnostic biomarker for certain malignancies, such as breast cancer [1].

To non-invasively quantify NPY1R target engagement and occupancy during drug development, the field required highly specific Positron Emission Tomography (PET) tracers. This whitepaper provides an in-depth technical analysis of 4-thiomorpholin-4-ylpyridin-2-amine derivatives —a highly optimized class of 2,4-diaminopyridines that culminated in the discovery of [18F]Y1-973 , the premier PET tracer for NPY1R imaging [2].

Rational Drug Design & Structure-Activity Relationship (SAR)

The development of 4-thiomorpholin-4-ylpyridin-2-amine derivatives represents a masterclass in CNS drug optimization. Early high-throughput screening (HTS) identified basic 2,4-diaminopyridine scaffolds with moderate Y1 affinity but prohibitive off-target liabilities, most notably hERG potassium channel inhibition (a precursor to cardiotoxicity) and poor blood-brain barrier (BBB) penetrance.

The Causality Behind the Thiomorpholine Bioisostere

As a Senior Application Scientist, it is critical to understand why the thiomorpholine ring was selected over traditional cyclic amines.

-

pKa Modulation: Standard piperidine or piperazine rings are highly basic, which often leads to strong electrostatic interactions with the hERG channel's inner cavity. The sulfur atom in the thiomorpholine ring exerts an electron-withdrawing inductive effect, lowering the pKa of the basic nitrogen. This strategic bioisosteric replacement virtually eliminated hERG liability while preserving the spatial geometry required for NPY1R binding.

-

Lipophilicity (Log P) Tuning: For successful CNS PET imaging, a tracer must possess a Log P between 2.0 and 3.5. The thiomorpholine moiety perfectly balanced the lipophilicity, preventing the non-specific white-matter binding typically seen in highly lipophilic compounds.

Identification of Y1-973

Further SAR optimization focused on the pendant heterocyclic groups. The introduction of a 4-fluoromethyl-5-ethyl-thiazole group yielded compound 1e (Y1-973) . This specific substitution not only dramatically increased Y1 binding affinity but also provided a primary aliphatic site for late-stage nucleophilic 18F-radiolabeling [3].

SAR optimization pathway leading to the discovery of Y1-973.

Pharmacological Profile & Quantitative Data

For a molecule to transition from a benchtop ligand to a viable clinical PET tracer, it must satisfy a rigorous set of self-validating pharmacological criteria:

-

Sub-nanomolar Affinity: To image low-density receptors,

or -

P-glycoprotein (P-gp) Evasion: A P-gp efflux ratio < 3.0 is mandatory. If a tracer is a P-gp substrate, it is actively pumped out of the brain, rendering the CNS signal artificially low and useless for occupancy studies.

Table 1 summarizes the pharmacological superiority of the optimized 4-thiomorpholin-4-ylpyridin-2-amine derivative (Y1-973) compared to earlier iterations [3, 4].

Table 1: In Vitro Pharmacological Profile of Key Derivatives

| Compound | NPY Y1 | NPY Y2, Y4, Y5 | Log P | P-gp Transport Ratio | hERG Inhibition |

| Early Hit (1a) | 21.0 | > 10,000 nM | 3.0 | > 5.0 | High |

| Compound 1d | 0.25 | > 10,000 nM | 2.8 | 1.8 | Low |

| Y1-973 (1e) | 0.13 | > 10,000 nM | 3.2 | 1.3 | Minimal |

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following field-proven protocols detail the in vitro validation and the radiochemical synthesis of [18F]Y1-973.

In Vitro Radioligand Binding Assay Protocol

This self-validating assay determines the binding affinity (

-

Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human NPY1R. Homogenize in ice-cold assay buffer (25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Incubation: In a 96-well plate, combine cell membranes (15 µg protein/well) with a constant concentration of [125I]-PYY (50 pM) and varying concentrations of the test derivative (

to -

Equilibration: Seal the plate and incubate at 25 °C for 120 minutes to achieve steady-state thermodynamic equilibrium.

-

Separation: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-treated with 0.5% polyethylenimine (PEI) to eliminate non-specific binding.

-

Quantification: Wash filters three times with cold buffer. Measure retained radioactivity using a gamma counter. Calculate

using a one-site competitive binding model via non-linear regression.

Radiosynthesis Protocol for [18F]Y1-973

The radiosynthesis of [18F]Y1-973 utilizes a direct aliphatic nucleophilic substitution (

-

Isotope Activation: Trap cyclotron-produced [18F]fluoride on a QMA carbonate ion-exchange cartridge. Elute into a reaction vial using a solution of Kryptofix 2.2.2 (K222) and K₂CO₃ in acetonitrile/water. Azeotropically dry the complex at 110 °C under a stream of helium.

-

Fluorination: Dissolve 2.0 mg of the Boc-protected chloromethyl thiazole precursor in 0.5 mL of anhydrous DMSO. Add to the dried [18F]KF/K222 complex. Heat at 130 °C for 2 minutes (microwave or thermal block) to drive the

exchange. -

Deprotection: Add 0.5 mL of 1 M HCl directly to the reaction mixture. Heat at 130 °C for 5 minutes to quantitatively cleave the tert-butyloxycarbonyl (Boc) protecting group from the amine.

-

Purification: Quench the reaction with sodium acetate buffer. Inject the crude mixture onto a semi-preparative HPLC column (e.g., C18 reverse-phase).

-

Formulation: Collect the radioactive peak corresponding to [18F]Y1-973. Pass through a C18 Solid Phase Extraction (SPE) cartridge, wash with sterile water, and elute with ethanol. Dilute with sterile saline (final ethanol < 10%) for intravenous injection.

Radiosynthesis workflow for [18F]Y1-973 via nucleophilic substitution and deprotection.

In Vivo PET Imaging & Biodistribution

The ultimate validation of the 4-thiomorpholin-4-ylpyridin-2-amine scaffold was demonstrated in non-human primate (Rhesus monkey) PET studies [2].

Following intravenous administration,[18F]Y1-973 exhibited rapid BBB penetration and high specific accumulation in regions known to express dense NPY1R populations, primarily the striatum and cortical regions . The tracer kinetics peaked at approximately 30 minutes post-injection.

Crucially, the trustworthiness of the tracer was validated through a homologous blocking study. Pre-administration of an unlabeled NPY1R antagonist (Y1-718) dose-dependently reduced the radioactive signal in the gray matter to baseline levels, proving that the uptake of [18F]Y1-973 is entirely receptor-specific and not an artifact of lipophilic trapping or non-specific binding [4].

Conclusion

The evolution of 4-thiomorpholin-4-ylpyridin-2-amine derivatives highlights the precision required in modern medicinal chemistry. By utilizing a thiomorpholine bioisostere to decouple hERG toxicity from target affinity, and fine-tuning the molecule for optimal Log P and P-gp evasion, researchers successfully engineered Y1-973. Today,[18F]Y1-973 stands as a highly authoritative, self-validating PET tracer, enabling researchers to map the Neuropeptide Y Y1 receptor in vivo and accelerating the clinical development of novel anti-obesity and anxiolytic therapeutics.

References

-

Kameda, M., et al. "Synthesis and evaluation of a series of 2,4-diaminopyridine derivatives as potential positron emission tomography tracers for neuropeptide Y Y1 receptors." Bioorganic & Medicinal Chemistry Letters 19.17 (2009): 5124-5127.[1]

-

Hostetler, E. D., et al. "Synthesis, characterization, and monkey positron emission tomography (PET) studies of[18F]Y1-973, a PET tracer for the neuropeptide Y Y1 receptor." NeuroImage 54.4 (2011): 2635-2642.[2]

-

"PET Imaging of the Neuropeptide Y System: A Systematic Review." MDPI Molecules 27.12 (2022): 3726.[3]

-

Molecular Imaging and Contrast Agent Database (MICAD). "[18F]Y1-973." National Center for Biotechnology Information (US) (2012).[4]

Sources

- 1. Synthesis and evaluation of a series of 2,4-diaminopyridine derivatives as potential positron emission tomography tracers for neuropeptide Y Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PET Imaging of the Neuropeptide Y System: A Systematic Review | MDPI [mdpi.com]

- 4. [18F]Y1-973 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Strategic Procurement and Validation Guide for 4-Thiomorpholin-4-ylpyridin-2-amine in Drug Discovery

Executive Summary

The compound 4-Thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) is a highly specialized heterocyclic building block frequently utilized in the synthesis of novel therapeutics, particularly kinase inhibitors and central nervous system (CNS) agents. Because it is not a highly commoditized bulk chemical, sourcing this compound requires a strategic approach to navigate "Make-to-Order" (MTO) pricing models, variable lead times, and rigorous in-house quality control. This whitepaper provides a comprehensive technical guide on the supplier landscape, pricing dynamics, and analytical validation protocols necessary for integrating this intermediate into drug development pipelines.

Chemical Profiling & Structural Rationale

In medicinal chemistry, the selection of specific building blocks is driven by Structure-Activity Relationship (SAR) requirements. 4-Thiomorpholin-4-ylpyridin-2-amine offers a dual-functional pharmacophore:

-

2-Aminopyridine Core: A classic, field-proven motif that acts as a hydrogen bond donor-acceptor pair, ideal for anchoring molecules to the ATP-binding hinge region of kinases.

-

Thiomorpholine Ring: Positioned at the 4-position, this ring extends into the solvent-exposed front or hydrophobic pockets of a target protein. Unlike standard morpholine, the sulfur atom in thiomorpholine increases lipophilicity and provides a metabolic handle; it can be synthetically or biologically oxidized into sulfoxide or sulfone derivatives to fine-tune the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Fig 1: Structural utility and SAR pathways of 4-thiomorpholin-4-ylpyridin-2-amine in drug design.

Supplier Landscape & Availability

The commercial availability of 4-Thiomorpholin-4-ylpyridin-2-amine is currently limited to specialized chemical vendors and custom synthesis organizations. Standard high-throughput catalogs (e.g., Sigma-Aldrich) do not actively list this specific isomer as a bulk commodity, meaning procurement teams must rely on specialized heterocyclic suppliers.

Based on current market data, the compound is actively listed by a select few vendors and chemical aggregators:

Table 1: Supplier Availability Matrix

| Supplier / Aggregator | CAS Number | Listed Purity | Stock Status | Procurement Model |

| Alfa Chemistry | 722549-99-7 | 96% | Variable | Add To Cart Inquiry / Quote[1] |

| EvitaChem | 722549-99-7 | Not Specified | In Stock | Direct Order / Quote[2] |

| Molbase | 722549-99-7 | N/A | Aggregated | Third-Party Sourcing[3] |

| Guidechem | 722549-99-7 | N/A | Aggregated | Third-Party Sourcing[4] |

Vendor Analysis: Alfa Chemistry lists the compound with a guaranteed purity of 96%[1]. EvitaChem explicitly lists the compound as "In Stock," which is highly advantageous for researchers needing immediate fulfillment for hit-to-lead campaigns[2]. Aggregators like Molbase and Guidechem index the compound, serving as secondary avenues if primary vendors face supply chain disruptions[3][4].

Pricing Dynamics & Cost Estimation

A critical observation in the procurement of 722549-99-7 is the absence of transparent, upfront pricing. Vendors like Alfa Chemistry utilize an "Inquiry" model (e.g., "Price: -", "Quantity: -")[1]. This is standard industry practice for complex heterocycles due to:

-

Batch Variability: Synthesis of thiomorpholine-substituted pyridines often requires transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), where palladium catalyst costs and yields fluctuate.

-

Scale-Dependent Economics: The cost per gram drops exponentially as the synthesis moves from a 1-gram bench scale to a 1-kilogram pilot scale.

While exact quotes require direct vendor engagement, the following table models the estimated pricing tiers based on historical data for structurally homologous 2-aminopyridine derivatives.

Table 2: Modeled Pricing Estimation (Industry Standard for Complex Heterocycles)

| Scale | Estimated Cost Range (USD) | Lead Time Expectation | Typical Use Case |

| 100 - 500 mg | $150 - $350 | 1 - 2 Weeks (If in stock) | Initial biological screening / Hit validation |

| 1 - 5 g | $400 - $900 | 2 - 4 Weeks | SAR exploration / Analog synthesis |

| 10 - 50 g | $1,200 - $3,500 | 4 - 6 Weeks (MTO) | In vivo efficacy studies / PK profiling |

| > 100 g | Custom Quote | 6 - 10 Weeks | Pre-clinical scale-up / GLP toxicity studies |

In-House Quality Control (QC) Methodology

Because commercial samples of 4-Thiomorpholin-4-ylpyridin-2-amine are typically sold at ~96% purity[1], relying solely on a vendor's Certificate of Analysis (CoA) introduces risk. The remaining 4% of impurities may contain trace heavy metals (from cross-coupling catalysts) or regioisomers that can poison downstream reactions or generate false positives in biological assays.

Researchers must implement a self-validating internal QC protocol upon receipt of the material.

Step-by-Step Validation Protocol

Step 1: LC-MS Profiling (Purity & Mass Confirmation)

-

Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

-

Method: Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 reverse-phase column.

-

Causality: This confirms the presence of the target mass (

) and identifies any highly polar or non-polar organic impurities. The 0.1% Formic Acid ensures proper ionization of the basic 2-aminopyridine nitrogen.

Step 2:

-

Action: Dissolve 10 mg of the sample in 0.6 mL of DMSO-

. -

Method: Acquire standard 1D

H (400 MHz) and -

Causality: The

H NMR must show the characteristic splitting pattern of the 2,4-disubstituted pyridine ring (typically a doublet for H-6, a doublet of doublets for H-5, and a narrow doublet for H-3). The thiomorpholine protons should appear as two distinct multiplets. This step is critical to rule out the presence of the 2,5- or 2,6-disubstituted regioisomers, which have identical masses but entirely different biological activities.

Step 3: ICP-MS for Heavy Metal Scavenging (Optional but Recommended)

-

Action: If the compound is to be used directly in sensitive cellular assays, screen for residual Palladium (Pd) or Copper (Cu).

-

Causality: Trace transition metals from the vendor's synthesis can exhibit severe cytotoxicity, skewing IC

data. If metals are detected >10 ppm, the batch must be scavenged using metal-chelating resins (e.g., QuadraPure®) before proceeding.

Fig 2: Step-by-step vendor validation and procurement workflow for specialized chemical building blocks.

References

-

Alfa Chemistry - CAS 722550-01-8 2-Pyridinamine,4-(1-pyrrolidinyl)-(9CI) (Contains listing for CAS 722549-99-7). Retrieved from 5[1]

-

EvitaChem - Buy 8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio (Contains inventory status for CAS 722549-99-7). Retrieved from 2[2]

-

Molbase - 含硫有机物产品大全-摩贝网 (Sulfur-containing organics product directory). Retrieved from 3[3]

-

Guidechem - [4-(2,3-Dimethylbutanoyl)-3-thiomorpholinyl]acetic acid (Related product information for CAS 722549-99-7). Retrieved from 4[4]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-Thiomorpholin-4-ylpyridin-2-amine

Executive Summary

This application note details the optimized synthesis of 4-Thiomorpholin-4-ylpyridin-2-amine , a critical scaffold in the development of kinase inhibitors (e.g., PLK4, PI3K) and antibacterial agents. The protocol prioritizes regiochemical fidelity and catalyst compatibility with the sulfur-containing thiomorpholine ring.

Two distinct methodologies are presented:

-

Method A (The "Nitro" Route): A robust, two-step sequence utilizing nucleophilic aromatic substitution (

) followed by a chemoselective reduction. This is the recommended pathway for scale-up due to lower cost and higher reliability. -

Method B (The "Catalytic" Route): A direct Palladium-catalyzed Buchwald-Hartwig amination, suitable for late-stage functionalization or when starting from 4-halopyridin-2-amines.

Retrosynthetic Analysis & Strategy

The structural challenge lies in distinguishing the C-2 and C-4 positions of the pyridine ring while preserving the oxidation state of the sulfur atom.

Strategic Logic

-

Regioselectivity: In 2,4-dihalopyridines or 4-halo-2-nitropyridines, the C-4 position is significantly more electrophilic than C-2 due to the para-relationship with the pyridine nitrogen and the lack of steric hindrance.

-

Sulfur Sensitivity: The thiomorpholine sulfur is a "catalyst poison" for many heterogeneous hydrogenation catalysts (e.g., Pt/C, Pd/C) and can be desulfurized by Raney Nickel. Therefore, dissolving metal reductions (Fe/Zn) are preferred over catalytic hydrogenation for the nitro reduction step.

Figure 1: Retrosynthetic disconnection relying on the high electrophilicity of the C-4 position in 2-nitropyridines.

Experimental Protocols

Method A: The Nitro-Reduction Route (Recommended)

This route leverages the activating power of the 2-nitro group to facilitate mild

Step 1: Synthesis of 4-Thiomorpholino-2-nitropyridine

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 4-Chloro-2-nitropyridine | 1.0 | Electrophile |

| Thiomorpholine | 1.1 | Nucleophile |

| Triethylamine (Et3N) | 1.5 | Base (Acid Scavenger) |

| Ethanol (EtOH) | Solvent | Reaction Medium |

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-nitropyridine (1.0 equiv) in absolute Ethanol (10 mL/g).

-

Addition: Cool the solution to 0 °C in an ice bath. Add Triethylamine (1.5 equiv) followed by the dropwise addition of Thiomorpholine (1.1 equiv).

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (

) should disappear, replaced by a bright yellow/orange spot (

-

-

Workup: The product often precipitates as a yellow solid.

-

Yield: Expect 85–95% yield of a yellow solid.

Step 2: Reduction to 4-Thiomorpholin-4-ylpyridin-2-amine

Caution: Standard catalytic hydrogenation (H₂/Pd-C) is NOT recommended due to potential catalyst poisoning by the sulfur atom.

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Nitro Intermediate | 1.0 | Substrate |

| Iron Powder (Fe) | 5.0 | Reductant |

| Ammonium Chloride (NH₄Cl) | 5.0 | Electrolyte/Buffer |

| EtOH / Water (4:1) | Solvent | Solvent System |

Protocol:

-

Setup: Suspend the 4-thiomorpholino-2-nitropyridine (from Step 1) in a mixture of Ethanol and Water (4:1 ratio, ~15 mL/g).

-

Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (325 mesh, 5.0 equiv).

-

Reflux: Heat the mixture to vigorous reflux (approx. 80 °C) with efficient stirring.

-

Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite cake thoroughly with hot Ethanol.

-

Isolation: Concentrate the filtrate to remove Ethanol. The aqueous residue may be basic; adjust pH to >10 with 1M NaOH if necessary to ensure the amine is free-based. Extract with Dichloromethane (DCM) or EtOAc.

-

Purification: Dry organics (Na₂SO₄) and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

Method B: Palladium-Catalyzed Amination (Alternative)

Use this method if 4-chloropyridin-2-amine is the available starting material. The 2-amino group deactivates the ring, rendering standard

Reaction Scheme:

Protocol:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

-

Loading: Add 4-chloropyridin-2-amine (1.0 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Sodium tert-butoxide (1.5 equiv).

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

-

Nucleophile: Add Thiomorpholine (1.2 equiv).

-

Heating: Heat to 100 °C for 12–18 hours.

-

Workup: Cool, filter through Celite, concentrate, and purify via column chromatography.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare your data against these expected values.

Expected Physicochemical Properties[8]

-

Appearance: Off-white to pale yellow solid.

-

Solubility: Soluble in DMSO, MeOH, DCM; sparingly soluble in water.

Spectroscopic Validation (Simulated)

| Technique | Signal (ppm / m/z) | Assignment |

| 1H NMR (DMSO-d6) | Pyridine H-6 (Doublet) | |

| Pyridine H-5 (Doublet of doublets) | ||

| Pyridine H-3 (Doublet, shielded by NH2) | ||

| -NH₂ (Exchangeable with D₂O) | ||

| Thiomorpholine N-CH₂ | ||

| Thiomorpholine S-CH₂ | ||

| MS (ESI) | Consistent with Formula C₉H₁₃N₃S |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete reaction; hydrolysis of chloride. | Ensure anhydrous EtOH is used if hydrolysis is observed. Increase reaction time or temperature to 50 °C. |

| Incomplete Reduction (Step 2) | Iron surface passivation. | Add 2-3 drops of Acetic Acid to activate the Iron powder. Ensure vigorous mechanical stirring. |

| Product smells "garlicky" | Residual thiomorpholine or sulfides. | Wash organic layer with dilute bleach (Sodium Hypochlorite) very carefully or simply perform an acid/base wash (dissolve product in 1M HCl, wash with ether, basify aqueous layer, extract). |

| Catalyst Poisoning (Method B) | Sulfur binding to Palladium. | Use high catalyst loading (5 mol%) or switch to a highly active precatalyst like XPhos Pd G3 . |

References

- Regioselectivity of SNAr in Pyridines: Citation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Confirming C-4 reactivity in 2,4-dihalopyridines). Context: Establishes the theoretical basis for the selective displacement of the 4-chloro group.

-

Synthesis of 4-Amino-2-chloropyridine Derivatives

-

Source:

- Relevance: Provides precedent for the stability and handling of amino-chloro-pyridine scaffolds.

-

-

Nitro Reduction in the Presence of Sulfides

-

Source:

- Relevance: Validates the use of Fe/NH4Cl (Bechamp conditions)

-

-

Thiomorpholine Chemistry

-

Source:

- Relevance: Demonstrates the successful reaction of thiomorpholine with nitro-activated aromatic rings, serving as a direct analog for Step 1.

-

Sources

- 1. reddit.com [reddit.com]

- 2. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Application Note: Step-by-Step Preparation of 4-Thiomorpholin-4-ylpyridin-2-amine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide.

Introduction & Scientific Rationale

The synthesis of 2-amino-4-substituted pyridines is a critical workflow in the development of kinase inhibitors, URAT-1 inhibitors, and antimicrobial agents[1]. Specifically, 4-thiomorpholin-4-ylpyridin-2-amine (CAS: 722549-99-7) is a highly valued building block. The incorporation of the thiomorpholine ring modulates the lipophilicity of the pyridine scaffold and introduces a sulfur atom capable of unique hydrogen-bonding interactions in biological targets.

Mechanistic Challenge & Causality: Synthesizing this compound via direct Nucleophilic Aromatic Substitution (SNAr) between 2-amino-4-chloropyridine and thiomorpholine is kinetically hindered. The primary 2-amino group acts as a potent electron-donating group (EDG) via resonance, significantly increasing the electron density at the C4 position of the pyridine ring. This deactivates the carbon-chlorine bond toward nucleophilic attack. While SNAr can be forced under extreme thermal conditions (e.g., >160 °C in sealed autoclaves), such harsh environments frequently lead to substrate degradation, ring-opening side reactions, and poor overall yields[2].

To circumvent this high activation barrier, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the optimal strategy. This transition-metal-catalyzed amination operates under mild conditions (90–110 °C), ensuring excellent regioselectivity and high functional group tolerance without degrading the primary amine[3].

Catalytic Workflow & Logical Relationships

Rational Reagent Selection:

-

Ligand (Xantphos): Xantphos is a bidentate phosphine ligand with a wide bite angle (~111°). This specific steric geometry forces the palladium center into a conformation that highly accelerates the reductive elimination step, preventing the formation of stable, catalytically inactive bis-amine palladium complexes[4].

-

Base (Cs₂CO₃): The choice of base is critical. Because the starting material (2-amino-4-chloropyridine) contains an unprotected primary amine, using strong bases like sodium tert-butoxide (NaOtBu) risks deprotonating the primary amine, leading to competitive self-coupling or oligomerization. Cesium carbonate (Cs₂CO₃) is a mild base that effectively deprotonates the coordinated secondary amine (thiomorpholine) intermediate without compromising the integrity of the primary amine[5].

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for 4-Thiomorpholin-4-ylpyridin-2-amine.

Experimental Methodology

Table 1: Reaction Stoichiometry and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| 2-Amino-4-chloropyridine | 128.56 | 1.0 | 1.28 g (10.0 mmol) | Electrophile |

| Thiomorpholine | 103.19 | 1.2 | 1.24 g (12.0 mmol) | Nucleophile |

| Pd₂(dba)₃ | 915.72 | 0.02 | 183 mg (0.2 mmol) | Catalyst Precursor |

| Xantphos | 578.62 | 0.06 | 347 mg (0.6 mmol) | Bidentate Ligand |

| Cs₂CO₃ | 325.82 | 2.0 | 6.52 g (20.0 mmol) | Mild Base |

| 1,4-Dioxane (Anhydrous) | 88.11 | N/A | 30 mL | Solvent |

Step-by-Step Protocol

Step 1: Catalyst Pre-activation & Degassing

-

To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-4-chloropyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this purge cycle three times.

-

Causality: Palladium(0) is highly susceptible to oxidation by atmospheric O₂, which irreversibly forms inactive Pd(II) species (Pd black). Strict anaerobic conditions are mandatory.

-

Self-Validating Checkpoint: The solid mixture should initially appear as a dark burgundy/purple powder, characteristic of the Pd₂(dba)₃ precursor.

Step 2: Cross-Coupling Execution

-

Add anhydrous, rigorously degassed 1,4-Dioxane (30 mL) to the flask via a gastight syringe.

-

Add thiomorpholine (1.24 g) dropwise via syringe.

-

Replace the septum with a Teflon-lined screw cap under positive Argon flow, and heat the reaction mixture in a pre-heated oil bath at 100 °C for 14 hours.

-

Self-Validating Checkpoint: As the active[Pd(Xantphos)] complex forms and enters the catalytic cycle, the solution will transition from deep burgundy to a bright yellow/orange suspension. Reaction progress can be validated via TLC (DCM:MeOH 9:1); look for the complete consumption of the starting material (Rf ~0.4) and the emergence of a new, highly UV-active product spot (Rf ~0.25).

Step 3: Quenching & Liquid-Liquid Extraction

-

Remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the crude mixture with Ethyl Acetate (EtOAc, 50 mL) and filter the suspension through a tightly packed pad of Celite.

-

Causality: The Celite filtration step is critical to remove insoluble inorganic salts (CsCl, unreacted Cs₂CO₃) and precipitated palladium nanoparticles. Skipping this step will result in severe, unbreakable emulsions during the subsequent aqueous extraction.

-

Wash the filtrate sequentially with distilled water (2 × 30 mL) and saturated aqueous NaCl (brine, 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Chromatographic Purification

-

Dry-load the crude residue onto silica gel.

-

Purify via flash column chromatography using a gradient elution of Dichloromethane (DCM) to DCM:Methanol (95:5).

-

Pool the pure fractions and evaporate the solvent to afford 4-thiomorpholin-4-ylpyridin-2-amine.

-

Self-Validating Checkpoint: The purified fractions will stain positively with ninhydrin (indicating the presence of the primary 2-amino group) upon gentle heating.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following parameters:

Table 2: Expected Quantitative Analytical Data

| Analytical Method | Expected Result / Parameter |

| LC-MS (ESI+) | [M+H]⁺ m/z = 196.09 (Corresponds to C₉H₁₃N₃S) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.65 (d, J = 6.0 Hz, 1H, H-6), 6.15 (dd, J = 6.0, 2.0 Hz, 1H, H-5), 5.85 (d, J = 2.0 Hz, 1H, H-3), 5.60 (br s, 2H, NH₂), 3.65 (m, 4H, N-CH₂), 2.65 (m, 4H, S-CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~161.0, 156.5, 148.0, 103.5, 90.5, 47.0 (2C, N-CH₂), 25.5 (2C, S-CH₂) |

| Physical Appearance | Pale yellow to off-white crystalline solid |

References

-

The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds Source: UCL Discovery URL:[Link]

-

Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase Source: White Rose Research Online URL:[Link]

-

Carbon dots for synthetic applications (Citing foundational Buchwald-Hartwig amination principles) Source: Refubium, Freie Universität Berlin URL:[Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

HPLC method development for 4-Thiomorpholin-4-ylpyridin-2-amine analysis

This guide outlines a comprehensive protocol for the HPLC method development and analysis of 4-Thiomorpholin-4-ylpyridin-2-amine , a structural motif common in kinase inhibitors and neurological drug candidates.

This molecule presents two distinct analytical challenges:

-

Basicity: The 2-aminopyridine core (

) often leads to peak tailing due to silanol interactions. -

Oxidative Instability: The thiomorpholine sulfur is a "metabolically soft spot," susceptible to oxidation into sulfoxide and sulfone derivatives.

Introduction & Molecule Profile

4-Thiomorpholin-4-ylpyridin-2-amine is a heterobifunctional scaffold. The pyridine ring provides a hydrogen-bond acceptor/donor motif essential for active site binding, while the thiomorpholine ring modulates lipophilicity and pharmacokinetic properties.

Chemical Structure & Properties[1][2][3][4][5][6]

-

Core: Pyridine ring substituted with an amine (pos. 2) and a thiomorpholine ring (pos. 4).[1][2]

-

Molecular Weight: ~195.28 g/mol .

-

LogP (Predicted): ~1.2 – 1.6 (Moderately lipophilic).

-

Critical Quality Attribute (CQA): The sulfur atom in the thiomorpholine ring is prone to oxidation. The method must resolve the parent compound from its Sulfoxide (

) and Sulfone (

Degradation Pathway & Separation Logic

In Reversed-Phase Chromatography (RPC), polarity dictates elution order. The oxidation of sulfur dramatically increases polarity.

-

Sulfoxide (Degradant 1): Most polar (Strong dipole). Elutes first .

-

Sulfone (Degradant 2): Intermediate polarity. Elutes second .

-

Sulfide (Parent): Least polar. Elutes last .

Figure 1: Predicted oxidative degradation pathway and relative retention behavior in Reversed-Phase HPLC.

Method Development Strategy

Column Selection: Combating Silanol Interactions

Standard C18 columns often fail with aminopyridines due to the interaction between the protonated pyridine nitrogen and residual silanols on the silica surface, causing severe peak tailing.

-

Recommended: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 .

-

Why: These columns utilize "Hybrid Particle Technology" (BEH) or dense end-capping, which shields silanols and allows for high-pH stability if needed.

Mobile Phase Selection

Two distinct approaches are provided.[3][4][5][6] Protocol A is the "Gold Standard" for robust Quality Control (QC). Protocol B is for LC-MS compatibility.[3]

-

Protocol A (High pH Stability): Ammonium Bicarbonate (pH 10.0). At this pH, the aminopyridine is uncharged (neutral), maximizing retention and eliminating silanol interactions.

-

Protocol B (Kinetic Control): 0.1% Formic Acid (pH 2.7). The molecule is fully protonated. We rely on the high-quality column stationary phase to minimize tailing.

Detailed Experimental Protocol

Instrumentation & Conditions

| Parameter | Setting |

| Instrument | HPLC with Diode Array Detector (DAD) |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |

| Column Temp | 35°C (Controls viscosity and mass transfer) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 5 - 10 µL |

| Detection | UV at 254 nm (Primary), 280 nm (Secondary) |

| Run Time | 20 Minutes |

Mobile Phase Preparation (Protocol B: MS-Compatible)

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Note: MeCN is preferred over Methanol for sharper peaks and lower backpressure.

-

Gradient Program

This gradient is designed to elute the polar sulfoxide early while retaining the lipophilic parent compound.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar retention) |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End of Run |

Sample Preparation

Critical Step: Thiomorpholines can oxidize ex vivo if dissolved in aged solvents containing peroxides.

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock Solution: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in diluent. (Conc: 1 mg/mL).

-

Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL.

-

Precaution: Use HPLC-grade solvents from freshly opened bottles. Avoid ether-based solvents (THF, Diethyl Ether) during synthesis workup to prevent peroxide contamination.